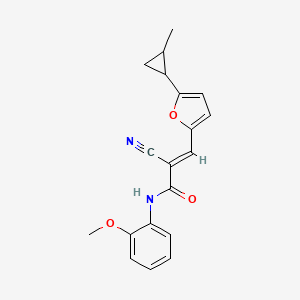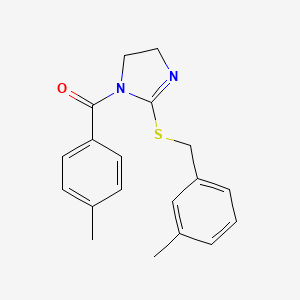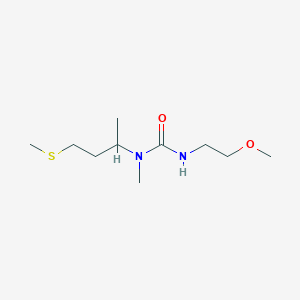
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Novel bioactive 1,2,4-oxadiazole analogs, similar in structure to the compound , have been synthesized using aniline derivatives, showing potential in antitumor activities (Maftei et al., 2013).
Biological Activities
- Antimicrobial Activity : Compounds with a structure that includes 1,3,4-oxadiazole and quinazolin-4(3H)-one have been synthesized and found to exhibit significant antibacterial activities against various strains (Gupta et al., 2008).
- Cytotoxicity Evaluation : Synthesized compounds containing quinazolinone have been evaluated for cytotoxicity against a range of human tumor cell lines, indicating potential applications in cancer research (Gürsoy & Karalı, 2003).
Chemical Properties and Synthesis
- Chemical Synthesis : Quinazoline derivatives have been synthesized starting from fluorobenzoic acid, illustrating the methods of chemical synthesis relevant to the compound (Tran et al., 2005).
Potential Applications in Medicinal Chemistry
- Antioxidant Activities : Benzimidazole derivatives containing oxadiazole and other moieties have been synthesized and evaluated for their antioxidant activities, suggesting a role in combating oxidative stress (Menteşe et al., 2015).
- Analgesic and Anti-inflammatory Activities : Studies have shown that 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety possess significant analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Effects : Research indicates that certain quinazolinone derivatives have antimicrobial and antifungal properties, which could be relevant for the compound (Yan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with a 1,2,4-oxadiazole derivative that has a 4-fluorophenyl group attached to it. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of the 1,2,4-oxadiazole intermediate", "The 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with DCC and DMAP in DMF to form the corresponding 1,2,4-oxadiazole intermediate.", "Step 2: Synthesis of the final product", "The 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is dissolved in DCM and the 1,2,4-oxadiazole intermediate is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "The reaction mixture is then washed with water and NaHCO3 solution to remove any impurities.", "The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.", "The crude product is purified by column chromatography using EtOAc/MeOH as the eluent to afford the desired product as a white solid." ] } | |
Numéro CAS |
1207032-07-2 |
Formule moléculaire |
C25H19FN4O3 |
Poids moléculaire |
442.45 |
Nom IUPAC |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
Clé InChI |
WYUFHDYFGFVVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)
![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)
![1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808152.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)


